

An In-depth Technical Guide to 1-Acetylcylohexene (CAS 932-66-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetylcylohexene

Cat. No.: B1328911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetylcylohexene** (CAS 932-66-1), a versatile ketone intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and safety information, presented in a format tailored for the scientific community.

Core Data Summary

Quantitative data for **1-Acetylcylohexene** is summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	932-66-1	[1]
Molecular Formula	C ₈ H ₁₂ O	[2]
Molecular Weight	124.18 g/mol	[2]
Appearance	Clear to slightly yellow liquid	[1]
Density	0.966 g/mL at 25 °C	[3]
Boiling Point	201-202 °C	[3]
Melting Point	73 °C	[3]
Flash Point	65.56 °C (150 °F)	[3]
Refractive Index (n ²⁰ /D)	1.490	[3]
LogP	1.648 (estimated)	[3]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data Points	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 6.918 (t, 1H), 2.278 (m, 2H), 2.26 (m, 2H), 2.22 (s, 3H), 1.66-1.58 (m, 4H)	[4]
Mass Spectrometry (EI)	m/z (%): 124 (M+, 59), 109 (75), 81 (100), 79 (33), 53 (19), 43 (61)	[1] [4]
Infrared (IR) Spectroscopy (liquid film)	Characteristic absorptions expected for C=O (ketone) and C=C (alkene) stretches.	[5] [6]

Table 3: Safety Information

Hazard	Description
GHS Classification	Warning: Combustible liquid. Causes skin and serious eye irritation.
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment	Eyeshields, gloves, and a suitable respirator are recommended.

Experimental Protocols

The synthesis of **1-Acetylhexene** can be achieved through several routes. The most prominently documented method is the rearrangement of 1-ethynylcyclohexanol.

Primary Synthesis Route: Rearrangement of 1-Ethynylcyclohexanol

This method provides a reliable pathway to **1-Acetylhexene**.

Materials:

- 1-Ethynylcyclohexanol
- Dry benzene
- Phosphorus pentoxide
- 5% Sodium bicarbonate solution

- Anhydrous sodium sulfate

Procedure:

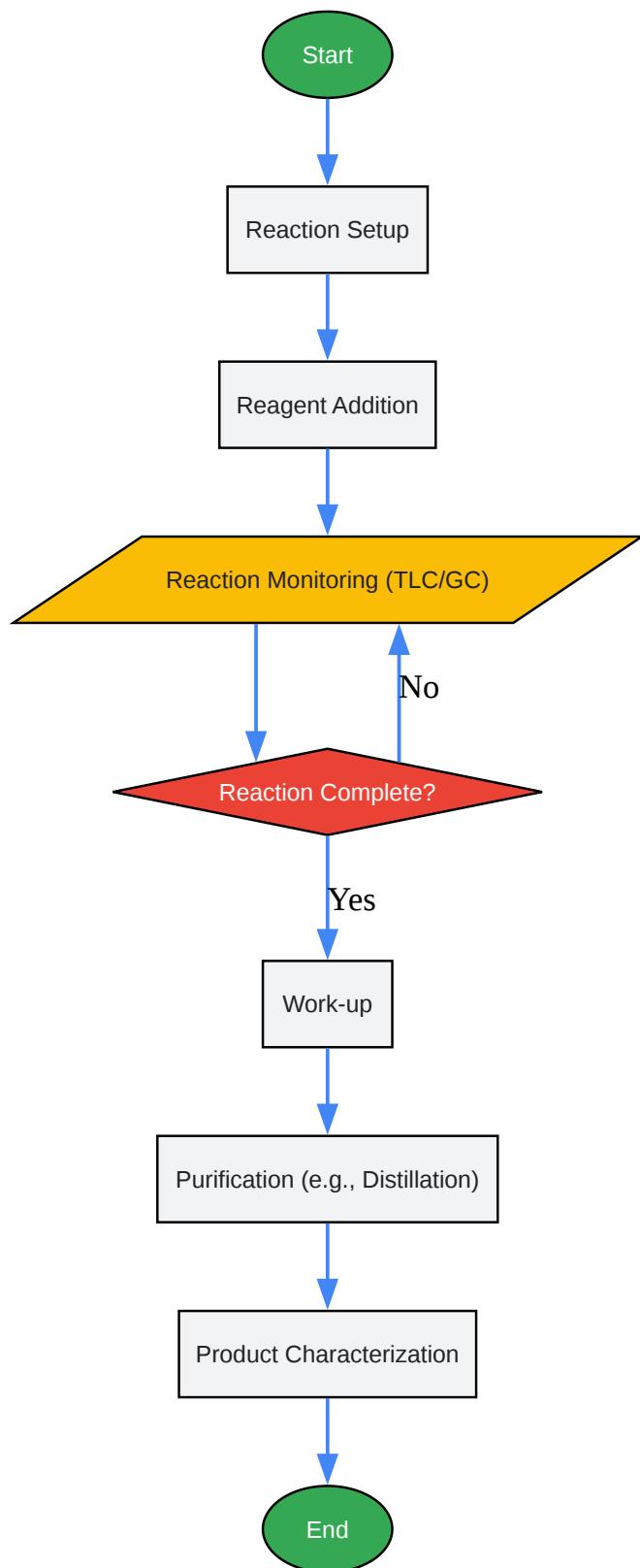
- In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[7]
- Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.[7]
- After reflux, cool the flask's contents.[7]
- Decant the benzene solution from the phosphorus pentoxide.[7]
- Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution.[7]
- Dry the organic layer over 15 g of anhydrous sodium sulfate.[7]
- Remove the benzene by distillation at atmospheric pressure.[7]
- Carefully fractionate the residue under reduced pressure. The product, **1-Acetylhexene**, is collected at 85–88°C/22 mm Hg.[7]

Yield: 56–70%[7]

Alternative Synthesis Routes

Other notable methods for the synthesis of **1-Acetylhexene** include:

- Friedel-Crafts Acylation: This involves the acylation of cyclohexene using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7][8] This reaction should be performed under anhydrous conditions to prevent catalyst deactivation.
- Diels-Alder Reaction: This cycloaddition reaction can be employed to construct the cyclohexene ring system. A suitable diene and a dienophile containing an acetyl group can be reacted under thermal conditions to yield the desired product.[9][10]


Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Acetylcyclohexene** from 1-Ethynylcyclohexanol.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetylcylohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]
- 4. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Ethanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthetic route to tricyclic carbon compounds by Friedel–Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Acetylcylohexene (CAS 932-66-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328911#1-acetylcylohexene-cas-number-932-66-1-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com